N-(4-morpholinophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide
説明
特性
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2-phenyl-2-pyrrol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-22(21(25-12-4-5-13-25)18-6-2-1-3-7-18)23-19-8-10-20(11-9-19)24-14-16-27-17-15-24/h1-13,21H,14-17H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDBCBIUEYTYLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-morpholinophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-morpholinophenylamine with an appropriate acylating agent to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with a pyrrole derivative under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: N-(4-morpholinophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Antiviral Activity
Recent studies have highlighted the potential of N-(4-morpholinophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide as an antiviral agent. Research indicates that derivatives of this compound can inhibit replication of viruses such as Hepatitis C and HIV. For instance, compounds with similar structures have shown significant inhibition of reverse transcriptase, an essential enzyme for viral replication.
| Compound | Virus Target | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| N-(4-morpholinophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide | Hepatitis C | 2.5 | Inhibition of viral replication |
| Related pyrazole derivatives | HIV | 0.11 | Reverse transcriptase inhibition |
Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 5.0 | Apoptosis induction |
| A549 (lung cancer) | 3.8 | Cell cycle arrest |
Chemical Synthesis and Derivatives
The synthesis of N-(4-morpholinophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide involves several steps, including the formation of the morpholine ring and subsequent coupling reactions with phenyl and pyrrole derivatives. Variations in the synthesis process can lead to different derivatives with enhanced properties.
Synthesis Overview:
- Formation of Morpholine Ring: Reaction of morpholine with an appropriate electrophile.
- Pyrrole Formation: Cyclization reactions to form the pyrrole structure.
- Final Coupling: Combining the morpholine derivative with the pyrrole and phenyl components to yield the final product.
Study 1: Antiviral Efficacy
A study published in the European Journal of Medicinal Chemistry evaluated the antiviral activity of several compounds structurally related to N-(4-morpholinophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide. The results indicated that these compounds effectively inhibited Hepatitis C virus replication in vitro, with IC50 values ranging from 1 to 5 μM depending on structural modifications.
Study 2: Anticancer Activity
In another investigation, researchers assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it significantly reduced cell viability in MCF-7 and A549 cells, suggesting its potential as a therapeutic agent in cancer treatment.
作用機序
The mechanism of action of N-(4-morpholinophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Comparison with Structurally Similar Compounds
Functional Group Variations in Acetamide Derivatives
The target compound’s structural uniqueness lies in its combination of morpholine, phenyl, and pyrrole groups. Below is a comparative analysis with key analogs from the evidence:
Key Observations:
- Morpholine vs. Methoxy Groups : The morpholine ring (as in the target compound and compound 40) improves water solubility compared to methoxy groups, which are more lipophilic. This may enhance bioavailability in polar biological environments .
- Pyrrole vs. Pyrazole: The pyrrole group in the target compound and compound 9d offers distinct hydrogen-bonding capabilities (N–H donor) compared to pyrazole’s dual N–H sites. Pyrazole-containing analogs (e.g., in ) may exhibit stronger intermolecular interactions in crystalline states .
- Trichloroacetamide vs. The target compound’s unmodified acetamide group likely improves metabolic stability .
Pharmacological Implications
- Anti-Cancer Potential: Compound 40’s morpholinylquinazoline sulfonyl group demonstrates the role of morpholine in enhancing kinase inhibition. The target compound’s morpholinophenyl group may similarly target ATP-binding pockets in kinases .
- Neuroactive Potential: Carbazole-derived acetamides () highlight the importance of aromatic systems in crossing the blood-brain barrier. The target compound’s phenyl-pyrrole system may offer moderate CNS penetration compared to bulkier carbazoles .
生物活性
N-(4-Morpholinophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound, highlighting its pharmacological effects and mechanisms of action.
1. Chemical Structure and Properties
The compound features a morpholine ring, a phenyl group, and a pyrrole moiety, which are known to contribute to various biological activities. The molecular formula is , and its structure can be represented as follows:
2.1 Antiviral Activity
Recent studies have indicated that derivatives of pyrrole compounds exhibit antiviral properties. For instance, compounds similar to N-(4-morpholinophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide have been shown to inhibit the replication of viruses such as hepatitis C by suppressing cyclooxygenase-2 (COX-2) activity . This suggests that the compound may also possess antiviral capabilities, warranting further investigation.
2.2 Anticonvulsant Activity
Research has demonstrated that certain derivatives with similar structural motifs exhibit anticonvulsant activity in animal models. For example, N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide showed significant protection in the maximal electroshock (MES) test at doses of 100 mg/kg . The mechanism is thought to involve modulation of neurotransmitter systems, potentially making N-(4-morpholinophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide a candidate for further anticonvulsant studies.
3.1 Synthesis and Evaluation
A detailed synthesis pathway for related compounds has been documented, indicating that modifications to the morpholine and pyrrole rings can significantly influence biological activity. For instance, substituents on the phenyl group have been shown to alter potency against various biological targets .
3.2 Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that lipophilicity plays a crucial role in the biological efficacy of these compounds. Compounds with higher lipophilicity demonstrated prolonged action in anticonvulsant tests, suggesting that modifications to enhance lipophilicity could improve therapeutic profiles .
| Compound | Lipophilicity (ClogP) | Anticonvulsant Activity (mg/kg) | Mechanism |
|---|---|---|---|
| 14 | 3.81 | 100 | Neurotransmitter modulation |
| 16 | 3.66 | 100 | Neurotransmitter modulation |
| 24 | 0.66 | 300 | Direct CNS action |
4. Conclusion
N-(4-Morpholinophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide represents a promising scaffold for the development of new therapeutic agents targeting viral infections and neurological disorders. Ongoing research into its pharmacological properties and optimization through chemical modifications will be essential for advancing its potential applications in medicine.
Q & A
Q. What synthetic methodologies are reported for N-(4-morpholinophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide?
The synthesis typically involves multi-step condensation reactions. For example, analogous morpholinophenyl-containing acetamides are synthesized via nucleophilic substitution or coupling reactions, such as the reaction of 4-morpholinophenylamine with activated carbonyl intermediates (e.g., chloroacetamide derivatives) under reflux conditions in aprotic solvents like DMF . Scheme 2 in highlights a related approach using 4-morpholinophenyl precursors, which can be adapted by substituting phenyl and pyrrole groups during intermediate steps .
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For confirming substituent positions and purity (e.g., H and C NMR to resolve morpholine, phenyl, and pyrrole protons) .
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Using programs like SHELXL for resolving crystal structures and hydrogen-bonding networks, particularly for polymorph identification .
Q. What pharmacological activities are associated with this compound?
While direct data on this compound is limited, structurally related acetamides exhibit anti-cancer activity. For instance, N-(4-morpholinophenyl) derivatives with quinazoline sulfonyl groups showed potent activity against HCT-116 and MCF-7 cell lines via MTT assays, suggesting a potential mechanism involving kinase inhibition or apoptosis induction . The pyrrole moiety may enhance DNA intercalation or protein binding, as seen in similar heterocyclic systems .
Advanced Research Questions
Q. How do structural modifications influence the compound’s bioactivity?
- Morpholine vs. Piperidine Substituents : Morpholine’s oxygen atom enhances solubility and hydrogen-bonding capacity compared to piperidine, potentially improving target engagement .
- Pyrrole vs. Thiazole Replacements : Pyrrole’s planar structure may favor intercalation, while bulkier groups (e.g., thiazole) could alter steric interactions with enzymes like tyrosine kinases . SAR studies on analogous compounds suggest that electron-withdrawing groups on the phenyl ring improve cytotoxicity .
Q. How can contradictions in reported biological data be resolved?
Discrepancies in anti-cancer activity across studies may arise from:
- Cell Line Variability : Differences in receptor expression (e.g., HT-29 vs. PC-3 cells) require validation via orthogonal assays (e.g., Western blotting for target proteins) .
- Assay Conditions : Variations in MTT assay protocols (e.g., incubation time, serum concentration) can affect IC values. Standardizing protocols and including positive controls (e.g., doxorubicin) is critical .
Q. What role do hydrogen-bonding networks play in its crystallographic structure?
Using SHELXL, hydrogen-bonding patterns (e.g., N–H···O interactions between the acetamide carbonyl and morpholine oxygen) can be mapped to predict stability and solubility. Graph-set analysis (e.g., Etter’s rules) helps classify motifs like rings, which influence packing efficiency and polymorph formation .
Q. How can computational modeling optimize this compound’s pharmacokinetics?
- In Silico Tools : PubChem-derived descriptors (e.g., LogP, polar surface area) predict bioavailability. Molecular docking (e.g., AutoDock Vina) can identify potential kinase targets (e.g., EGFR or VEGFR2) by aligning the morpholine and pyrrole moieties with active-site residues .
- ADMET Predictions : Tools like SwissADME assess metabolic stability, highlighting susceptibility to cytochrome P450 oxidation at the morpholine ring .
Q. What strategies improve solubility without compromising activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
